molecular formula C9H12FN3 B1475864 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine CAS No. 2092515-89-2

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine

Cat. No.: B1475864
CAS No.: 2092515-89-2
M. Wt: 181.21 g/mol
InChI Key: MTGHEMPPUIVTPL-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine and its derivatives play a significant role in chemical synthesis, showcasing their reactivity and application in the formation of complex molecules. For instance, catalyst-free reactions of 2-fluoropyridine with amines, including those related to the pyrrolidine class, demonstrate the potential for creating diverse N-(pyridin-2-yl) derivatives. These reactions underline the compound's utility in synthesizing novel pyrrolidine derivatives, which are crucial for further chemical transformations and the development of pharmacologically active molecules (Abel et al., 2015).

Intermediate in Medicinal Chemistry

The synthesis of pyrrolidine derivatives, including those derived from this compound, is a critical step in the development of new therapeutic agents. A study describes the synthesis of antibacterial cyanopyridine derivatives, indicating the compound's role as an intermediate in creating new molecules with potential antibacterial properties. Such compounds have been evaluated against a variety of bacterial strains, showcasing their importance in the discovery and development of new antibiotics (Bogdanowicz et al., 2013).

Material Science and Conductive Polymers

Pyrrolidine derivatives, including those derived from this compound, are foundational for creating conductive polymers. Polypyrroles, a class of conductive polymers, are highlighted for their stability and flexibility. These materials find applications in various technological areas, including electronics and materials science, pointing to the broader implications of the compound in research beyond medicinal chemistry (Anderson & Liu, 2000).

Hydrogen Bond Basicity and Structural Studies

The investigation of hydrogen bond basicity and structural characterization of pyrrolidine and its derivatives provides deep insights into their chemical properties and reactivity. Understanding the hydrogen-bonding capabilities of these compounds is essential for their application in synthesis and drug design, offering a pathway to tailor molecular interactions for specific outcomes (Graton et al., 2001).

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHEMPPUIVTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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